molecular formula C19H24BrNO2 B14650508 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide CAS No. 41191-12-2

3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide

Cat. No.: B14650508
CAS No.: 41191-12-2
M. Wt: 378.3 g/mol
InChI Key: CEQMXLXQEJGPOV-UHFFFAOYSA-N
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Description

3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is a chemical compound with the molecular formula C19H24BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide typically involves multiple steps, starting from phenanthrene derivatives. The process includes:

    Hydrogenation: Reduction of phenanthrene to 9,10-dihydrophenanthrene.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions.

    Alkylation: Addition of the ethylmethylaminoethyl group.

    Hydrobromide Formation: Conversion to the hydrobromide salt form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide involves its interaction with molecular targets and pathways. It may act on specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

41191-12-2

Molecular Formula

C19H24BrNO2

Molecular Weight

378.3 g/mol

IUPAC Name

8-[2-[ethyl(methyl)amino]ethyl]-9,10-dihydrophenanthrene-3,4-diol;hydrobromide

InChI

InChI=1S/C19H23NO2.BrH/c1-3-20(2)12-11-13-5-4-6-16-15(13)9-7-14-8-10-17(21)19(22)18(14)16;/h4-6,8,10,21-22H,3,7,9,11-12H2,1-2H3;1H

InChI Key

CEQMXLXQEJGPOV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=C2CCC3=C(C2=CC=C1)C(=C(C=C3)O)O.Br

Origin of Product

United States

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